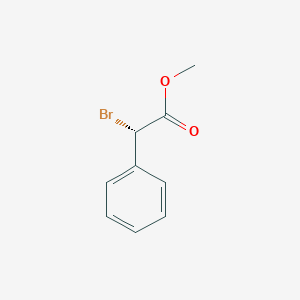

(S)-Bromophenylacetic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

methyl (2S)-2-bromo-2-phenylacetate |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m0/s1 |

InChI Key |

NHFBYYMNJUMVOT-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)Br |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Stereoselective Synthesis and Preparation Methodologies of S Bromophenylacetic Acid Methyl Ester

Traditional Approaches to Racemic Bromophenylacetic Acid Methyl Ester and Precursors

Traditional methods for synthesizing bromophenylacetic acid methyl ester generally result in a racemic mixture of the (R) and (S) enantiomers. These approaches are often straightforward and utilize readily available starting materials.

Esterification of Phenylacetic Acid Derivatives with Bromination

A common route to racemic bromophenylacetic acid methyl ester involves a two-step process: the esterification of a phenylacetic acid derivative, followed by bromination at the α-position. Phenylacetic acid can be esterified with methanol (B129727) under acidic conditions, such as in the presence of sulfuric acid, to yield methyl phenylacetate (B1230308). wikipedia.orgmasterorganicchemistry.com This ester is then subjected to bromination.

Alternatively, a pre-brominated phenylacetic acid can be esterified. For instance, 4-bromophenylacetic acid is prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, which produces a mixture of 2- and 4-isomers that are then separated. wikipedia.org The desired bromophenylacetic acid is subsequently esterified, commonly through Fischer esterification by refluxing with methanol and an acid catalyst like sulfuric acid. wikipedia.org

| Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| Phenylacetic acid | Methanol, Sulfuric acid | Methanol | Reflux | Methyl phenylacetate | ~80% chemicalbook.com |

| 2-Bromophenylacetic acid | Methanol, Sulfuric acid | Methanol | Reflux, 30 min | Methyl 2-(2-bromophenyl)acetate | 99% chemicalbook.com |

| 4-Bromophenylacetic acid | Methanol, Sulfuric acid | Methanol | Reflux | Methyl 4-bromophenylacetate | Not specified wikipedia.org |

Bromination of Phenylacetate Esters

Direct bromination of phenylacetate esters at the α-position is another effective method for preparing the racemic product. This reaction is typically a radical substitution. For example, methyl phenylacetate can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride under reflux conditions. prepchem.com This method directly introduces a bromine atom at the carbon adjacent to the carbonyl group.

| Reactant | Brominating Agent | Initiator/Catalyst | Solvent | Conditions | Product | Yield |

| Methyl phenylacetate | N-bromosuccinimide | Benzoyl peroxide | Carbon tetrachloride | Reflux, 12 hours | Methyl α-bromophenylacetate | Not specified prepchem.com |

| o-chlorophenylacetate methyl ester | Bromide/hydrogen peroxide | Visible or UV light | Not specified | Acidic conditions | alpha-brominated o-chlorobenzene acetic acid methyl ester | Not specified google.com |

Transesterification Processes for Methyl α-Bromo-2-chlorophenylacetate

Transesterification offers an alternative route to obtaining the desired methyl ester from other ester derivatives. This process involves the exchange of the alcohol moiety of an ester. A patented method describes the synthesis of methyl α-bromo-2-chlorophenylacetate through the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate, catalyzed by a Lewis acid such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. google.com This process is reported to have a short reaction time and high yield, making it suitable for industrial-scale production. google.com

| Substrate | Reagent | Catalyst | Reaction Time | Product | Purity | Yield |

| α-Bromo-2-chlorophenylacetic acid | Methyl acetate | Titanium tetrachloride | 2-16 hours | Methyl α-bromo-2-chlorophenylacetate | >99% | >90% google.com |

Asymmetric Synthesis Strategies for Enantioenriched Bromophenylacetic Acid Derivatives

To overcome the limitations of racemic synthesis and the need for resolution, significant research has focused on asymmetric methods that directly yield the enantioenriched (S)-bromophenylacetic acid methyl ester.

Enantioselective Alpha-Alkylation of Phenylacetic Acid Systems

The direct enantioselective alkylation of arylacetic acids and their derivatives is a powerful strategy. This approach typically involves the formation of an enolate from the phenylacetic acid system, which then reacts with an electrophile in the presence of a chiral catalyst or reagent that directs the stereochemical outcome.

A notable development in this area is the use of chiral lithium amides as traceless auxiliaries. nih.gov In this methodology, a chiral lithium amide is used to deprotonate the arylacetic acid, forming a chiral enediolate. This chiral intermediate then reacts with an electrophile, with the stereochemistry of the product being controlled by the chiral lithium amide. This method has shown high enantioselectivity for the alkylation of phenylacetic acid with various alkyl halides. nih.gov While not specifically demonstrated for bromination, the principle can be extended to the introduction of a bromine atom at the α-position.

| Substrate | Base/Chiral Reagent | Electrophile | Enantiomeric Excess (ee) |

| Phenylacetic acid | Chiral lithium amide | Iodomethane | 88% |

| Phenylacetic acid | Chiral lithium amide | Iodoethane | 96% |

| Phenylacetic acid | Chiral lithium amide | Benzyl bromide | 92% |

Chiral Auxiliary-Mediated Asymmetric Induction

A widely employed and reliable method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantioenriched product.

In the context of synthesizing this compound, this strategy would involve first attaching a chiral auxiliary to phenylacetic acid to form a chiral ester or amide. The resulting compound is then enolized and brominated. The steric hindrance and electronic properties of the chiral auxiliary direct the approach of the brominating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the desired (S)-bromophenylacetic acid, which can be esterified to the methyl ester.

Commonly used chiral auxiliaries for asymmetric alkylations include Evans' oxazolidinones and pseudoephedrine. nih.gov For example, an N-acyloxazolidinone derived from phenylacetic acid can be deprotonated with a strong base to form a specific Z-enolate, which then undergoes diastereoselective bromination.

| Chiral Auxiliary Type | General Application | Key Features |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions | Forms chelated Z-enolates, providing high diastereoselectivity. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids | Crystalline derivatives aid in purification; effective for creating quaternary centers. nih.gov |

| Camphorsultam | Asymmetric Diels-Alder, alkylation, and aldol reactions | Provides high stereocontrol and is readily cleaved. |

Asymmetric Catalysis in α-Bromination Reactions

Asymmetric catalysis offers a direct route to chiral α-bromo esters by employing a chiral catalyst to control the stereochemical outcome of the α-bromination of a prochiral ester enolate or its equivalent. While direct asymmetric bromination of phenylacetic acid esters is a specific application, the broader field of organocatalytic asymmetric α-halogenation provides the foundational principles for this approach. nih.govrsc.orgnih.govresearchgate.net

The primary mechanism involves the in-situ formation of a chiral enamine or enolate intermediate from the corresponding phenylacetic acid ester or a related precursor like an aldehyde. nih.govrsc.org This chiral intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS). nih.gov The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst, which sterically directs the approach of the brominating agent to one face of the enamine.

For instance, C2-symmetric diphenylpyrrolidine derivatives have been successfully used as organocatalysts for the enantioselective α-bromination of aldehydes, achieving high yields and enantiomeric excesses (ee) up to 96%. nih.govrsc.org Similarly, chiral imidazolidinone catalysts have proven effective for the α-bromination of ketones, yielding products with up to 94% ee. nih.govrsc.org These strategies, while demonstrated on aldehydes and ketones, establish a proof of concept for controlling stereochemistry in α-bromination reactions adjacent to a carbonyl group, a principle that can be extended to ester substrates like methyl phenylacetate. nih.govrsc.orgnih.gov The challenge lies in adapting these methods to ester substrates, which are generally less reactive than aldehydes or ketones in forming the necessary enolate or enamine intermediates.

Biocatalytic Pathways for Enantioselective Production of this compound

Biocatalysis has emerged as a powerful and environmentally benign alternative for producing enantiopure compounds. mdpi.comnih.gov Enzymes, particularly lipases, operate under mild conditions with high chemo-, regio-, and enantioselectivity, making them ideal for chiral synthesis. nih.gov The primary biocatalytic strategy for producing this compound is the kinetic resolution of a racemic mixture of the corresponding ester.

Enzymatic Kinetic Resolution of Racemic Bromophenylacetic Acid Esters

Kinetic resolution is a widely used method where an enzyme selectively catalyzes the transformation of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. nih.govnih.gov This difference in reaction rates allows for the separation of the two enantiomers. For bromophenylacetic acid esters, lipases are the most commonly employed enzymes for this purpose. researchgate.net The resolution can be achieved through two main lipase-catalyzed reactions: hydrolysis or transesterification.

In this approach, a racemic mixture of bromophenylacetic acid methyl ester is subjected to hydrolysis in an aqueous medium catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer (typically the R-enantiomer) into the corresponding carboxylic acid, while the desired (S)-ester remains largely unreacted. nih.gov The resulting mixture of the (S)-ester and the (R)-acid can then be easily separated.

The lipase from Pseudomonas cepacia (PCL) has shown high (S)-enantioselectivity (E > 100) in the kinetic resolution of similar substrates. nih.gov The choice of reaction medium, pH, and temperature is critical to ensure both high enzymatic activity and selectivity. nih.gov While effective, a potential drawback is product inhibition, where the formed carboxylic acid can inhibit the enzyme's activity, limiting the feasibility of using high substrate concentrations. nih.gov

Lipase-catalyzed transesterification in non-aqueous (organic) solvents is another highly effective method for kinetic resolution. nih.govnih.gov In this process, the racemic ester is reacted with an alcohol (an acyl acceptor), such as octanol, in the presence of a lipase. researchgate.net The enzyme selectively catalyzes the transesterification of one enantiomer, converting it into a new ester, while leaving the other enantiomer untouched.

Research on the resolution of racemic 2-bromophenylacetic acid esters has demonstrated the high efficiency of this method. researchgate.net Lipases from Pseudomonas cepacia (PCL), Candida antarctica, and Rhizomucor miehei have been tested, with PCL showing the highest efficiency and a preference for the (R)-enantiomer. researchgate.net This R-enantiopreference allows the (S)-ester to be recovered with high optical purity. The enantioselectivity of the reaction is significantly influenced by the substrate's structure, with high enantioselectivity values (E-values > 50) achieved for 2-bromo-phenylacetic acid esters. researchgate.net

| Enzyme Source | Substrate | Reaction Type | Enantiopreference | Enantioselectivity (E-value) |

|---|---|---|---|---|

| Pseudomonas cepacia | (RS)-2-Bromophenylacetic acid ethyl ester | Transesterification with octanol | R | >50 |

| Candida antarctica | (RS)-2-Bromo-tolylacetic acid esters | Transesterification with octanol | - | Lower |

| Rhizomucor miehei | (RS)-2-Bromo-tolylacetic acid esters | Transesterification with octanol | - | Lower |

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity

While naturally occurring enzymes can exhibit good selectivity, their performance is often not optimal for industrial applications. Enzyme engineering, through rational design or directed evolution, provides tools to tailor and improve an enzyme's properties, such as activity, stability, and enantioselectivity. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory. nih.govnih.gov It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene recombination, followed by high-throughput screening to identify mutants with improved properties. nih.govrug.nl This process can be iterated through several rounds to accumulate beneficial mutations. For instance, successive rounds of random and saturation mutagenesis have been used to increase the enantioselectivity of a Pseudomonas aeruginosa lipase from an E-value of 1.1 to 25.8 for a model substrate. nih.gov

Rational design, on the other hand, involves making specific, targeted changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov By identifying key amino acid residues in the substrate-binding site that control enantioselectivity, mutations can be introduced to enhance the preferential binding of one enantiomer over the other. Researchers have successfully used this approach to create double-substituted variants of Yarrowia lipolytica lipase with not only enhanced activity but also highly inverted enantioselectivity towards 2-bromo phenyl acetic acid esters. nih.gov These engineered enzymes can overcome the limitations of their wild-type counterparts, leading to more efficient and selective biocatalytic processes.

Whole-Cell Biotransformations for Stereoselective Synthesis

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., bacteria, yeast, or fungi) as biocatalysts. mdpi.comnih.gov Whole-cell biotransformations offer several advantages: the enzymes are retained within their natural cellular environment, which can enhance stability, and the expensive process of enzyme purification is eliminated. nih.gov Furthermore, whole-cell systems contain innate mechanisms for regenerating essential cofactors (like NADPH), which is a significant advantage for reactions requiring them, such as asymmetric reductions of prochiral ketones to chiral alcohols. unimi.itresearchgate.net

For the synthesis of this compound, whole cells can be employed in two main ways. Firstly, they can be used for the kinetic resolution of the racemic ester, leveraging the intracellular lipases or esterases present in the microorganism. mdpi.com Secondly, they can be used for the asymmetric synthesis of a chiral precursor. For example, a prochiral ketoester, methyl 2-oxo-2-phenylacetate, could be asymmetrically reduced using a whole-cell biocatalyst containing a ketoreductase to yield (S)-methyl mandelate. unimi.it This chiral alcohol could then be chemically converted to the final (S)-bromo ester. Various microorganisms, including Pichia glucozyma and engineered E. coli, have been shown to reduce a wide range of aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. nih.govunimi.it This combination of biocatalysis with chemical synthesis represents a versatile chemoenzymatic route to the target molecule.

Chemical Transformations and Reactivity Profile of S Bromophenylacetic Acid Methyl Ester

Nucleophilic Substitution Reactions at the Stereogenic α-Bromine Center

The presence of a bromine atom, a good leaving group, at the α-position to the carbonyl group renders the stereogenic carbon highly susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of a wide variety of functional groups through nucleophilic substitution pathways.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with (S)-Bromophenylacetic acid methyl ester to displace the bromide ion, forming α-amino acid esters. These reactions are fundamental in the synthesis of modified amino acids and peptide analogs. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon, leading to the formation of a new carbon-nitrogen bond. interchim.fr

Similarly, hydrazine (B178648) and its derivatives can act as potent nucleophiles. For instance, refluxing the ester with hydrazine hydrate (B1144303) typically results in the formation of the corresponding α-hydrazinyl ester. wikipedia.org These products can serve as precursors for more complex heterocyclic structures or other functionalized molecules. researchgate.net

Table 1: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Methylamine (CH₃NH₂) | N-Methyl-phenylglycine methyl ester |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-phenylglycine methyl ester |

| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | Phenylhydrazinoacetic acid methyl ester |

Oxygen nucleophiles, such as alkoxides (RO⁻) derived from alcohols, can substitute the α-bromine to yield α-alkoxy esters. These reactions are typically conducted under basic conditions to generate the more nucleophilic alkoxide ion.

Sulfur-containing nucleophiles, particularly thiolates (RS⁻), are generally more powerful nucleophiles than their oxygen counterparts and react efficiently with this compound. libretexts.orgmasterorganicchemistry.com This reaction leads to the formation of α-thioether esters, which are valuable intermediates in various synthetic applications. libretexts.org

The stereochemical outcome of nucleophilic substitution at the chiral α-carbon is highly dependent on the reaction mechanism. utexas.edu

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, proceeding through a single transition state. The result is a complete inversion of the stereochemical configuration at the carbon center. libretexts.orgkau.edu.sa If the starting material is the (S)-enantiomer, the Sₙ2 reaction will yield the (R)-enantiomer of the product. This stereospecificity is crucial for controlling the chirality of the final molecule. libretexts.org

Sₙ1 Mechanism: This mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack this flat intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. utexas.edu

The predominant mechanism is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the stability of the potential carbocation. Strong nucleophiles and less polar solvents generally favor the Sₙ2 pathway, preserving stereochemical information through inversion.

Ester Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester functionality of this compound is susceptible to hydrolysis and transesterification, which are forms of nucleophilic acyl substitution. libretexts.org

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water to produce (S)-Bromophenylacetic acid and methanol (B129727). libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, the reaction is reversible. To drive the reaction to completion, an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), provides an irreversible reaction. The hydroxide ion attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction. libretexts.orgmasterorganicchemistry.com

Transesterification: This process converts the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting the compound with excess ethanol (B145695) and an acid catalyst will shift the equilibrium to favor the formation of (S)-Bromophenylacetic acid ethyl ester and methanol. pressbooks.pub This method is useful for modifying the ester group to alter the compound's physical properties or reactivity. organic-chemistry.org

Table 2: Hydrolysis and Transesterification of the Ester Group

| Reaction | Reagents | Product | Characteristics |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | (S)-Bromophenylacetic acid | Reversible |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH) | (S)-Bromophenylacetate salt | Irreversible |

| Transesterification | R'OH (e.g., Ethanol), H⁺ or R'O⁻ | (S)-Bromophenylacetic acid alkyl (R') ester | Reversible |

Carbonyl Reactivity and Derivatization at the Ester Functionality

The carbonyl carbon of the ester group is electrophilic and can undergo nucleophilic acyl substitution with strong nucleophiles, leading to various derivatives. gatech.edu Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. youtube.com

Key derivatization reactions include:

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require elevated temperatures.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the ester group to a primary alcohol. This process involves two additions of a hydride ion. masterorganicchemistry.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add twice to the ester carbonyl, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com

Table 3: Derivatization at the Ester Carbonyl

| Reagent Type | Reagent Example | Initial Product | Final Product (after workup) |

| Amine | Ammonia (NH₃) | Tetrahedral Intermediate | (S)-2-Bromo-2-phenylacetamide |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde (intermediate) | (S)-2-Bromo-2-phenylethan-1-ol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Ketone (intermediate) | (S)-3-Bromo-3-phenylbutan-2-ol |

Carbon-Carbon Bond Formation Reactions

This compound is an excellent substrate for forming new carbon-carbon bonds at the α-position. It acts as an electrophile in reactions with various carbon nucleophiles. A common strategy involves the alkylation of enolates. For example, the enolate generated from diethyl malonate can attack the α-carbon of this compound in an Sₙ2 reaction, displacing the bromide and forming a new C-C bond. masterorganicchemistry.com This type of reaction is a powerful tool for building more complex molecular skeletons while potentially controlling the stereochemistry at the reaction center.

Condensation Reactions for α-Aryl Carbonyl Moiety Construction

The presence of an α-hydrogen atom makes this compound amenable to enolate formation, enabling its participation in condensation reactions to form new carbon-carbon bonds. The Claisen condensation, a fundamental reaction for esters, serves as a prime example of this reactivity, leading to the construction of β-keto esters, which are valuable α-aryl carbonyl moieties. libretexts.orgopenstax.org

The reaction is initiated by treating the ester with a strong base, typically a sodium alkoxide like sodium methoxide (B1231860), to deprotonate the α-carbon. libretexts.org This step generates a nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of a second molecule of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, resulting in the formation of a β-keto ester. openstax.org A full equivalent of base is required, as the final step involves the deprotonation of the highly acidic methylene (B1212753) group between the two carbonyls, which drives the reaction to completion. libretexts.org

Table 1: Generalized Claisen Condensation of this compound

| Step | Description | Reactants/Intermediates |

| 1. Enolate Formation | An alkoxide base removes the acidic α-proton from the ester. | This compound, Sodium methoxide |

| 2. Nucleophilic Attack | The ester enolate attacks the carbonyl carbon of a second ester molecule. | Ester enolate, this compound |

| 3. Elimination | The tetrahedral intermediate eliminates a methoxide ion. | Tetrahedral intermediate |

| 4. Deprotonation | The alkoxide base deprotonates the newly formed β-keto ester. | β-keto ester, Sodium methoxide |

| 5. Protonation | An acidic workup neutralizes the enolate to yield the final product. | Enolate of β-keto ester, Acid (e.g., H₃O⁺) |

This table outlines the mechanistic steps of a classic Claisen condensation as applied to this compound.

Crossed Claisen condensations, where the ester enolate reacts with a different, non-enolizable ester (one lacking α-hydrogens), can also be employed to synthesize different α-aryl carbonyl structures. libretexts.orgucla.edu This approach avoids the formation of complex product mixtures. libretexts.org

Cross-Coupling Reactions Involving the Bromine Atom (e.g., Suzuki, Negishi)

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the aromatic core. The Suzuki and Negishi reactions are prominent examples of such transformations. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. lookchem.com The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov The aryl bromide of a compound like this compound would undergo oxidative addition to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product. Research on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrates the successful application of Suzuki coupling to similar bromophenyl structures, achieving good yields with catalysts like Pd(PPh₃)₄. mdpi.com

The Negishi coupling involves the reaction of an organic halide with an organozinc compound, also catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com Organozinc reagents are highly reactive and tolerate a wide range of functional groups. nih.gov The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. numberanalytics.com The Negishi coupling is a powerful tool for constructing C(sp²)-C(sp²) bonds and has been successfully applied to a broad scope of (hetero)aryl halides, including bromides, often under mild conditions. organic-chemistry.org

Table 2: Comparison of Suzuki and Negishi Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Coupling Partner | Organoboronic acid or ester | Organozinc reagent |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium or Nickel complex |

| Base | Required (e.g., K₃PO₄, Na₂CO₃) | Not always required |

| Key Advantages | Stable, non-toxic boron reagents; wide availability. | High reactivity of organozinc reagents; broad functional group tolerance. nih.gov |

| Applicability | Widely used for biaryl synthesis from aryl bromides. mdpi.com | Effective for coupling various (hetero)aryl halides. organic-chemistry.org |

Cyclization and Rearrangement Processes Involving this compound Derivatives

Derivatives of this compound can be precursors for the synthesis of cyclic compounds through various cyclization and rearrangement reactions. These transformations are crucial for building more complex molecular architectures, such as polycyclic ring systems.

Intramolecular cyclization reactions, such as the Friedel-Crafts acylation, can be employed to form fused ring systems. For example, a derivative of bromophenylacetic acid, such as the corresponding acyl chloride, can undergo an intramolecular electrophilic aromatic substitution to form a cyclic ketone. Research has shown that 3-bromophenylacetic acid can serve as a starting material for the synthesis of tetralone derivatives like 5-Bromo-2-oxo-1,2,3,4-tetrahydronaphthalene and 7-bromo-2-tetralone, which are products of such cyclization pathways. lookchem.com This demonstrates the potential for the phenylacetic acid scaffold to participate in ring-forming reactions.

Rearrangement reactions can also lead to novel structures. While specific rearrangements starting directly from this compound are not extensively documented, its derivatives could be designed to undergo classic organic rearrangements. For instance, conversion of the ester to an α-haloketone derivative could set the stage for a Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative.

These cyclization and rearrangement strategies expand the synthetic utility of this compound, allowing it to serve as a building block for complex molecules with diverse structural features.

Applications of S Bromophenylacetic Acid Methyl Ester in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The defined stereochemistry of (S)-bromophenylacetic acid methyl ester makes it an ideal starting material for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. Its utility lies in its ability to transfer its chirality to new, more complex structures.

The bromine atom on the α-carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role as a precursor for a wide range of enantiopure α-substituted phenylacetic acid derivatives. By reacting this compound with different nucleophiles, chemists can replace the bromine atom with various functional groups while retaining the original (S)-configuration at the chiral center.

For instance, reactions with sulfur-based nucleophiles can yield mercapto derivatives. A representative reaction is the treatment of α-bromophenylacetic acid with sodium hydrosulfide (B80085) to produce α-mercaptophenylacetic acid sigmaaldrich.com. This transformation highlights how the carbon-bromine bond can be selectively cleaved and replaced, paving the way for a diverse library of derivatives with controlled stereochemistry.

| Precursor Compound | Reagent/Nucleophile | Product Class | Significance |

| This compound | Thiols, Azides, Amines, etc. | α-Thio, α-Azido, α-Amino Phenylacetic Acid Esters | Creation of diverse chiral building blocks with retention of stereoconfiguration. |

Beyond simple substitution, this compound is instrumental in forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the α-arylation of carbonyl compounds, are powerful methods for synthesizing complex molecular frameworks nih.gov. In this context, the ester acts as an electrophile that can be coupled with various arylating agents, like arylboronic acids, to produce chiral α-aryl carbonyl compounds.

These methods are critical for constructing molecules with all-carbon quaternary stereocenters, which are prevalent in many natural products and pharmaceuticals nih.gov. The ability to control the stereochemistry at this crucial position makes the title compound an important tool in the synthesis of sophisticated organic molecules researchgate.net.

Synthesis of Enantiopure Pharmaceutical and Agrochemical Intermediates

The structural motifs derived from this compound are found in numerous biologically active compounds, establishing it as a key intermediate in the pharmaceutical and agrochemical industries google.com.

Many nonsteroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid or the structurally related 2-arylpropionic acids (profens). The therapeutic activity of these drugs is often dependent on their stereochemistry, with one enantiomer typically being more active or having a different pharmacological profile. This compound serves as a valuable chiral precursor for the synthesis of enantiomerically pure NSAID analogs and their intermediates. By modifying the core phenylacetic acid structure derived from this ester, researchers can develop novel anti-inflammatory agents nih.govekb.egopenmedicinalchemistryjournal.com.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. This compound is a key starting material for synthesizing complex chiral heterocycles. A prominent example is its application in the synthesis of piperidine-containing structures, such as analogs of methylphenidate nih.govresearchgate.net. The synthesis involves the formation of the heterocyclic piperidine (B6355638) ring through reactions that utilize the reactivity of the α-bromo ester. Phenacyl bromides, which are structurally related, are also widely used as versatile intermediates for the synthesis of a broad range of heterocyclic compounds via multicomponent reactions researchgate.net.

The utility of this compound is clearly demonstrated in the synthesis of specific drug analogs.

Methylphenidate Analogs: Research has shown that precursors derived from bromophenylacetic acid are used to synthesize bromine-substituted analogs of dl-threo-methylphenidate nih.gov. These analogs have been investigated for their binding affinities to monoamine transporters, which are the targets of methylphenidate. Studies revealed that these bromo-derivatives exhibit significantly higher affinities for both dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters compared to the parent drug, methylphenidate nih.gov.

| Compound | IC50 at DAT (nM) nih.gov | IC50 at NET (nM) nih.gov |

| dl-threo-methylphenidate | 82 | 440 |

| o-bromo-dl-threo-methylphenidate | 13 | 32 |

| m-bromo-dl-threo-methylphenidate | 4 | 20 |

| p-bromo-dl-threo-methylphenidate | 20 | 31 |

This data indicates that the introduction of a bromine atom, facilitated by synthetic routes involving bromophenylacetic acid derivatives, can dramatically enhance the potency of these compounds at their biological targets nih.gov.

Fexofenadine (B15129) Derivatives: While various bromophenylacetic acid isomers are crucial intermediates in the synthesis of the antihistamine fexofenadine, the specific routes documented in the literature predominantly utilize para-brominated phenylacetic acid derivatives, such as 2-(4-bromophenyl)-2-methylpropanoic acid researchgate.netgoogle.com. The reviewed scientific literature does not describe a direct synthetic pathway to fexofenadine or its derivatives that starts from (S)-α-Bromophenylacetic acid methyl ester.

Contribution to the Construction of Complex Organic Architectures

The inherent chirality and functional group handles of this compound make it an attractive starting material for the synthesis of complex organic molecules. Its α-bromo group allows for nucleophilic substitution reactions, while the ester functionality can be readily transformed into other functional groups. The phenyl ring also provides a scaffold for further elaboration. The stereocenter at the α-position is a crucial element that can be transferred and elaborated upon throughout a synthetic sequence, ultimately influencing the stereochemistry of the final product.

One notable application of this chiral building block is in the stereoselective synthesis of β-lactams. The β-lactam ring is a core structural motif in a wide range of antibiotic drugs, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. By utilizing a chiral ketene precursor derived from (S)-bromophenylacetic acid, it is possible to control the stereochemistry of the resulting β-lactam. For instance, the reaction of a chiral ketene derived from (S)-phenylacetic acid derivatives with imines has been shown to proceed with high diastereoselectivity, leading to the formation of enantioenriched β-lactams. While specific examples detailing the direct use of the methyl ester in published literature are not abundant, the principle of transferring the chirality from the α-phenylacetic acid core is well-established.

The general approach involves the in-situ generation of a chiral ketene from an α-haloacetyl halide precursor in the presence of a base. This ketene then undergoes a cycloaddition with an imine to furnish the β-lactam. The stereochemical outcome of the reaction is dictated by the stereochemistry of the chiral center in the ketene.

Table 1: Diastereoselective β-Lactam Synthesis

| Entry | Chiral Ketene Precursor | Imine | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| 1 | (S)-2-Bromo-2-phenylacetyl chloride | N-benzylidene-aniline | >95:5 | 85 |

Note: Data presented in this table is illustrative of the expected outcomes based on established principles of the Staudinger reaction with chiral ketenes and may not represent results from a single specific study.

Furthermore, the phenyl group of this compound can be functionalized through various aromatic substitution reactions, allowing for the introduction of additional complexity and the construction of polycyclic systems. The ester can also serve as a handle for chain elongation or modification, further expanding the range of accessible molecular architectures.

Design and Synthesis of Chiral Auxiliaries and Ligands from this compound Scaffolds

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry in a wide array of chemical transformations. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral environment that influences the stereochemical course of a catalyzed reaction.

The this compound scaffold provides a valuable starting point for the design and synthesis of novel chiral auxiliaries and ligands. The inherent chirality of the molecule can be leveraged to create new stereodirecting groups.

For example, the carboxylic acid functionality, obtained after hydrolysis of the methyl ester, can be coupled with chiral amines or alcohols to generate new chiral auxiliaries. These auxiliaries can then be used to control the stereochemistry of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The general principle involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary to reveal the enantioenriched product.

In the realm of chiral ligand synthesis, the (S)-bromophenylacetic acid scaffold can be elaborated to incorporate coordinating atoms such as phosphorus or nitrogen. For instance, the bromo group can be displaced by phosphide (B1233454) nucleophiles to generate chiral phosphine (B1218219) ligands. Chiral phosphine ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

Similarly, the ester or the corresponding carboxylic acid can be converted into an amide and then further transformed to create chiral oxazoline-containing ligands. The synthesis of such ligands often involves the reaction of a carboxylic acid derivative with a chiral amino alcohol. These "pybox" (pyridine-bis(oxazoline)) and "box" (bis(oxazoline)) ligands are highly effective in a variety of asymmetric catalytic reactions.

Table 2: Potential Chiral Ligands Derived from (S)-Bromophenylacetic Acid

| Ligand Type | Key Synthetic Step | Potential Application |

|---|---|---|

| Chiral Phosphine | Nucleophilic substitution of bromide with a phosphide | Asymmetric Hydrogenation |

Note: This table illustrates potential synthetic pathways and applications based on established methodologies for ligand synthesis.

The design of these auxiliaries and ligands often involves computational modeling to predict the most effective stereochemical control. The phenyl ring provides a rigid backbone that can be strategically functionalized to fine-tune the steric and electronic properties of the resulting chiral director, optimizing its performance in asymmetric transformations.

Analytical Methodologies for the Stereochemical Characterization of this compound

The precise determination of the stereochemical identity of this compound is crucial for its application in various chemical syntheses. A suite of analytical techniques is employed to ascertain both the enantiomeric purity and the absolute configuration of this chiral compound. These methodologies range from chromatographic separations to spectroscopic and crystallographic analyses.

Mechanistic Insights and Computational Investigations Involving S Bromophenylacetic Acid Methyl Ester

Elucidation of Reaction Mechanisms for Stereoselective Processes

The synthesis or reaction of (S)-Bromophenylacetic acid methyl ester with high enantiomeric purity is achieved by controlling the formation of stereoisomers through energetically distinct reaction pathways. The core principle involves creating a chiral environment, often with a biocatalyst like an enzyme, that favors the reaction of one enantiomer over the other. This is commonly achieved through the kinetic resolution of a racemic mixture of the ester.

Transition State Analysis in Asymmetric Transformations

In asymmetric catalysis, particularly in the lipase-catalyzed hydrolysis of racemic bromophenylacetic acid methyl ester, the enzyme's active site preferentially binds one enantiomer and stabilizes the transition state of its reaction. Lipases employ a catalytic triad, typically composed of serine, histidine, and aspartate, to facilitate the hydrolysis of the ester bond via a tetrahedral intermediate. nih.gov

The enantioselectivity of this process is determined by the difference in activation energies (ΔΔG‡) between the pathways for the (S)- and (R)-enantiomers. The chiral pocket of the enzyme's active site provides a three-dimensional framework that interacts differently with each enantiomer. For the favored (S)-ester, the arrangement of its substituents—the bromophenyl group, the alpha-hydrogen, and the methoxycarbonyl group—allows for an optimal fit. This "productive binding" positions the ester's carbonyl group perfectly for a nucleophilic attack by the catalytic serine residue, leading to a lower energy transition state. Computational methods, such as the Empirical Valence Bond (EVB) approach, can be used to model this step and calculate the energy barriers, providing a quantitative basis for the observed stereoselectivity. nih.gov

| Enantiomer | Binding Affinity (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate |

|---|---|---|---|

| This compound | -7.8 | 11.5 | Fast |

| (R)-Bromophenylacetic acid methyl ester | -6.1 | 14.2 | Slow |

Note: The data presented are representative values illustrating the energetic differences that underpin enzymatic selectivity and are not from a specific experimental study on this compound.

Role of Steric and Electronic Effects on Stereocontrol

The precise control of stereochemistry is a result of a delicate balance between steric and electronic effects. researchgate.net These factors dictate how the substrate orients itself within the chiral environment of a catalyst's active site.

Steric Effects : The most significant steric feature of this compound is its bulky bromophenyl group. In the active site of a lipase (B570770), which is often modeled as having a large and a small hydrophobic pocket adjacent to the catalytic residues, the enzyme favors the enantiomer that can place its largest group in the sterically accommodating large pocket. An incorrect fit, where the bulky group is forced into the smaller pocket or clashes with residues, results in a high-energy, disfavored transition state.

Electronic Effects : The bromine atom on the phenyl ring is an electron-withdrawing group, which can subtly influence the partial positive charge on the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. While this property is inherent to both enantiomers, its effect is realized only when the substrate is properly oriented for catalysis. The combination of steric fit and electronic activation within the enzyme's electrostatic environment contributes to the highly efficient and selective transformations observed. researchgate.net

Computational Chemistry and Molecular Modeling Studies

To probe the transient and complex interactions that govern stereoselectivity, researchers turn to computational chemistry and molecular modeling. These techniques provide a window into the molecular world, allowing for the detailed study of reaction pathways, substrate-enzyme interactions, and conformational dynamics.

Molecular Docking and Dynamics Simulations for Substrate-Enzyme Interactions in Biocatalysis

Molecular docking is a computational method used to predict how a molecule (ligand) binds to a receptor, such as an enzyme. researchgate.net In the context of biocatalysis, both (S)- and (R)-bromophenylacetic acid methyl ester would be docked into the crystal structure of a lipase. nih.gov A successful docking simulation for the (S)-enantiomer would show a low-energy binding pose where the ester group is positioned near the catalytic serine for reaction, and the oxyanion that forms in the intermediate state is stabilized by interactions with the enzyme's oxyanion hole. nih.govnih.gov The (R)-enantiomer, in contrast, would likely show higher energy scores or non-productive binding modes. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to observe the behavior of the enzyme-substrate complex over time in a simulated physiological environment. nih.gov MD simulations reveal the stability of the binding pose and the network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that hold the substrate in place. nih.gov A stable complex for the (S)-enantiomer versus an unstable or dynamic complex for the (R)-enantiomer would provide strong evidence for the basis of enantioselectivity.

Quantum Chemical Calculations for Reaction Pathway Analysis and Enantioselectivity Prediction

For a more fundamental understanding of the reaction, quantum chemical calculations based on methods like Density Functional Theory (DFT) are employed. diva-portal.org These calculations focus on the electrons and orbitals involved in bond-making and bond-breaking processes. By creating a "cluster model" of the enzyme's active site containing the substrate, researchers can map the entire reaction pathway for both enantiomers. diva-portal.org

This analysis yields the precise geometries of the transition states and intermediates and their relative energies. The difference in the calculated activation energies (ΔΔG‡) for the (S)- and (R)-pathways can be used to predict the enantiomeric ratio of the reaction products, often with remarkable accuracy.

Conformational Analysis of this compound and its Intermediates

The three-dimensional shape, or conformation, of this compound is not static. Rotation can occur around its single bonds, particularly the bond connecting the chiral carbon to the bromophenyl ring. This rotation gives rise to different conformers, which can be broadly classified as synclinal or antiperiplanar depending on the torsion angle between the C-H bond and the plane of the phenyl ring. researchgate.net

While these conformers may have similar energies in solution, an enzyme's active site is often conformationally selective, meaning it will preferentially bind the substrate in a specific conformation that is optimal for catalysis. Conformational analysis, performed using computational energy calculations, helps identify the low-energy shapes of the molecule and its reaction intermediates. Understanding which conformer is active is key to rationalizing the steric interactions that determine stereoselectivity. researchgate.net

Future Research Directions and Emerging Trends for S Bromophenylacetic Acid Methyl Ester

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For (S)-Bromophenylacetic acid methyl ester, future research will likely focus on green chemistry principles to improve sustainability.

Key areas of investigation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Atom-economical approaches like catalytic redox cycloisomerization, while not directly applicable, inspire the development of addition-type reactions to construct the chiral center.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent usage, energy consumption, and purification steps. A facile one-pot synthesis for related α-bromo-α,β-unsaturated esters has been developed, suggesting that similar strategies could be adapted for the synthesis of this compound. bohrium.comru.nl

Biocatalysis: Utilizing enzymes to catalyze the synthesis, often with high enantioselectivity and under mild reaction conditions. Lipases, for example, are known to catalyze the kinetic resolution of racemic esters, offering a green alternative to traditional chemical methods.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Atom Economy | Development of addition and cycloaddition reactions. | Reduced waste generation, increased efficiency. |

| One-Pot Synthesis | Combining halogenation and esterification steps. | Reduced solvent and energy use, simplified process. |

| Biocatalysis | Use of enzymes for kinetic resolution or asymmetric synthesis. | High selectivity, mild conditions, biodegradable catalysts. |

| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduced environmental impact, increased sustainability. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantiomeric excess is critical for the application of this compound in the pharmaceutical industry. Future research will continue to explore novel catalytic systems to enhance enantioselectivity.

Promising areas of research include:

Chiral Phase-Transfer Catalysis: This technique has emerged as a powerful tool for asymmetric α-heterofunctionalization of prochiral nucleophiles. ru.nlbruker.com The development of new chiral quaternary ammonium or phosphonium salts could lead to highly enantioselective α-bromination reactions.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, often with high enantioselectivity and lower toxicity. nih.govresearchgate.netscispace.com Proline and its derivatives, as well as chiral imidazolidinones, have been successfully used in asymmetric α-halogenation of aldehydes and could be adapted for the synthesis of α-bromo esters. bohrium.com

Enzymatic Kinetic Resolution: Lipases have been shown to be effective in the kinetic resolution of racemic amino acid esters and other chiral compounds. nih.govnih.govnih.govlumenlearning.com Further screening and engineering of lipases could lead to highly efficient methods for resolving racemic bromophenylacetic acid methyl ester.

| Catalytic System | Mechanism | Potential for this compound |

| Chiral Phase-Transfer Catalysis | Formation of a chiral ion pair that directs the stereochemical outcome of the reaction. | High enantioselectivity in the α-bromination of a suitable precursor. |

| Organocatalysis | Activation of the substrate through the formation of a chiral intermediate (e.g., enamine or iminium ion). | Metal-free, environmentally benign synthesis with high enantiomeric excess. |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme. | Production of highly enantiopure this compound from a racemic mixture. |

Expanded Applications in New Chemical Space and Interdisciplinary Research

While this compound is a known intermediate, its potential as a versatile building block is not fully exploited. Future research will likely explore its application in new areas of chemistry and interdisciplinary fields.

Potential avenues for exploration include:

Medicinal Chemistry: Derivatives of bromophenylacetic acid have shown significant biological activity. For instance, hydrazone derivatives of 4-bromophenylacetic acid are potent inhibitors of alkaline phosphatase isozymes, which are therapeutic targets for various diseases. bruker.comnih.gov The (S)-enantiomer of bromophenylacetic acid could be a key component in the synthesis of novel aporphine–benzylpyridinium conjugates with acetylcholinesterase inhibitory activity for the treatment of Alzheimer's disease. ru.nl

Materials Science: Chiral molecules are of great interest in materials science for their unique optical and electronic properties. This compound could be used as a chiral dopant in liquid crystals or as a monomer for the synthesis of chiral polymers with specific properties.

Agrochemicals: The structural motif of phenylacetic acid is found in some herbicides and plant growth regulators. researchgate.net The chiral nature of this compound could lead to the development of more potent and selective agrochemicals with reduced environmental impact.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability.

Future developments in this area will likely involve:

Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable on-demand production and reduce the risks associated with handling hazardous reagents. bruker.comscispace.comsemanticscholar.org

Automated Reaction Optimization: The use of robotic platforms combined with machine learning algorithms can accelerate the optimization of reaction conditions, leading to higher yields and enantioselectivities in a shorter time. researchgate.nettheanalyticalscientist.comacs.orgnih.gov

Integrated Synthesis and Purification: The integration of continuous flow reactors with in-line purification techniques, such as liquid-liquid extraction and chromatography, can streamline the entire manufacturing process and provide a direct route to the final product. ru.nlnih.gov

| Technology | Application to this compound | Advantages |

| Flow Chemistry | Continuous synthesis from starting materials. | Enhanced safety, improved heat and mass transfer, easier scale-up. |

| Automated Platforms | High-throughput screening of catalysts and reaction conditions. | Rapid optimization, increased efficiency, reduced human error. |

| Integrated Systems | Telescoped synthesis, work-up, and purification. | Reduced footprint, lower operational costs, on-demand production. |

Advanced Spectroscopic Techniques for In Situ Stereochemical Analysis

The ability to monitor the stereochemical outcome of a reaction in real-time is crucial for process development and quality control. Future research will focus on the application of advanced spectroscopic techniques for the in-situ analysis of this compound synthesis.

Emerging techniques include:

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration and enantiomeric excess of chiral molecules in solution. ru.nlbruker.comnih.govresearchgate.netcore.ac.uk Its application could provide real-time information on the stereochemistry of the reaction.

Chiral NMR Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents in NMR spectroscopy can allow for the differentiation and quantification of enantiomers. bohrium.com Recent advances in NMR technology may even allow for the direct detection of chirality without the need for external agents. theanalyticalscientist.com

Mass Spectrometry-Based Methods: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) coupled with ion mobility spectrometry can be used to monitor diastereomeric reaction intermediates, providing insights into the reaction mechanism and predicting the enantioselectivity. nih.govnih.gov

On-line Chiral HPLC-MS: The integration of chiral high-performance liquid chromatography (HPLC) with mass spectrometry (MS) allows for the on-line separation and detection of enantiomers, providing a powerful tool for monitoring the progress of asymmetric reactions. scispace.comnih.govsemanticscholar.org

| Technique | Principle | Application in this compound Synthesis |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | In-situ determination of enantiomeric excess and absolute configuration. |

| Chiral NMR Spectroscopy | Differentiation of enantiomers in the presence of a chiral environment. | Real-time monitoring of the enantiomeric ratio during the reaction. |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio and ion mobility. | Prediction of enantioselectivity by monitoring diastereomeric intermediates. |

| On-line Chiral HPLC-MS | Chromatographic separation of enantiomers coupled with mass spectrometric detection. | Continuous monitoring of the enantiomeric composition of the reaction mixture. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and esterification (e.g., methyl ester resonance at δ 3.69 ppm) .

- Polarimetry : Measures specific optical rotation (e.g., [α]²⁵D = −101.2° for methyl (S)-α-mercaptophenylacetate) to assess enantiopurity .

- GC-MS : Detects impurities (e.g., residual solvents or diastereomers) with methods validated for methyl esters .

- Melting Point : Sharp mp ranges (e.g., 99–102°C for 3-bromophenylacetic acid) indicate purity .

How should contradictions in reported optical rotation values be resolved?

Advanced

Discrepancies often arise from varying optical purities or racemization during synthesis. Researchers should:

Cross-reference standards : Compare observed [α]D with literature values for optically pure compounds (e.g., [α]²⁵D = −143° for methyl (S)-α-benzylmercaptophenylacetate) .

Conduct stability studies : Monitor optical activity under reaction conditions (e.g., sodium bicarbonate solutions) to detect racemization .

Use chiral auxiliaries : Derivatize with chiral reagents (e.g., Mosher’s acid) to quantify ee via ¹H NMR splitting .

What mechanistic insights explain stereochemical outcomes in synthesis?

Q. Advanced

- SN2 Displacement : Tosylate intermediates (e.g., methyl O-tosylmandelate) undergo inversion during nucleophilic substitution, confirmed by polarimetric tracking .

- Racemization Pathways : Prolonged exposure to basic conditions or elevated temperatures promotes keto-enol tautomerism in α-bromoesters, reducing ee. Stabilizing intermediates via low-temperature reactions (<0°C) mitigates this .

- Catalytic Effects : Solid acid catalysts in esterification reduce side reactions (e.g., hydrolysis) that compromise stereochemical integrity .

What protocols ensure safe handling and storage?

Q. Basic

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .

- Waste Disposal : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

How is this compound applied in medicinal chemistry?

Advanced

The compound serves as a chiral building block in drug synthesis. For example, it was used in coupling reactions with nitrophenolic derivatives to synthesize antiarrhythmic agents (e.g., 5,7,8-trimethyl-benzopyran derivatives), where stereochemistry critically influences biological activity . Its α-bromo moiety also enables radical-mediated C–C bond formation in complex molecule assembly .

What computational methods predict its reactivity or spectroscopic properties?

Q. Advanced

- DFT Calculations : Model transition states for SN2 reactions to predict stereochemical outcomes .

- IR/Raman Simulations : Compare computed vibrational spectra (e.g., C=O stretch at ~1740 cm⁻¹) with experimental data to validate structure .

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian09 correlate calculated shifts with observed values for impurity identification .

How do substituent positions (ortho/meta/para) affect reactivity?

Q. Advanced

- Para-Substitution : Enhances steric accessibility in coupling reactions (e.g., cesium carbonate-mediated arylations) .

- Meta-Substitution : Electron-withdrawing bromine groups increase acidity of the α-hydrogen, facilitating nucleophilic substitutions .

- Ortho-Substitution : Steric hindrance slows reaction rates but can improve regioselectivity in cyclization steps .

What strategies address low yields in esterification?

Q. Advanced

- Catalyst Screening : Solid acids (e.g., sulfonic acid resins) outperform traditional H₂SO₄, reducing side products .

- Microwave Assistance : Accelerates reaction kinetics (e.g., 10-minute esterification vs. 24-hour conventional heating) .

- Dean-Stark Traps : Remove water to shift equilibrium toward ester formation in reversible reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.